molecular formula C16H12ClFN4O B2804174 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-67-5

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2804174
CAS RN: 866846-67-5
M. Wt: 330.75
InChI Key: HDAUOXKDCHZGAK-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position . The compound also contains a 4-chlorophenyl group and a 2-fluorophenyl group, which are aromatic rings with chlorine and fluorine substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a 4-chlorophenyl group and a 2-fluorophenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like piperazines can undergo a variety of reactions, including cyclization, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the 1,2,3-triazole ring and the chlorine and fluorine substituents could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

One of the primary areas of research involving this compound is its synthesis and structural characterization. Studies have detailed the synthesis of closely related triazole derivatives, providing insights into their molecular structure, crystal formation, and the impact of different substituents on their chemical behavior. For instance, the synthesis of isostructural thiazoles with similar molecular frameworks demonstrates the versatility of triazole compounds in forming stable crystalline structures, suitable for further chemical manipulation and application in material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, research on the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through multi-step reactions provides foundational knowledge on chemical reactions and conditions favorable for creating such compounds (Kan, 2015).

Molecular Interactions and Antimicrobial Properties

Research also extends to exploring the molecular interactions and potential antimicrobial properties of triazole derivatives. Investigations into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives reveal the molecular dynamics and potential applications of triazole compounds in designing new materials with specific chemical interactions (Ahmed et al., 2020). Furthermore, the antimicrobial potential of triazole derivatives against various pathogens highlights the compound's relevance in developing new therapeutic agents (Pokhodylo et al., 2021).

Catalyst-Free Synthesis

Innovations in the synthesis process, such as catalyst- and solvent-free methods, illustrate the ongoing efforts to enhance the efficiency and environmental friendliness of chemical synthesis. The microwave-assisted Fries rearrangement for creating benzamide derivatives demonstrates the potential for rapid, clean, and efficient production of triazole compounds (Moreno-Fuquen et al., 2019).

Future Directions

The study of heterocyclic compounds like 1,2,3-triazoles is a vibrant field of research due to their wide range of biological activities. Future research could focus on exploring the biological activities of this compound and developing efficient methods for its synthesis .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAUOXKDCHZGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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